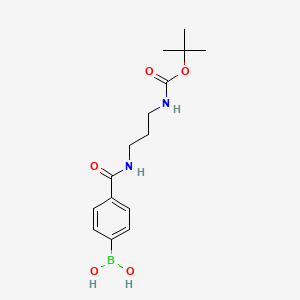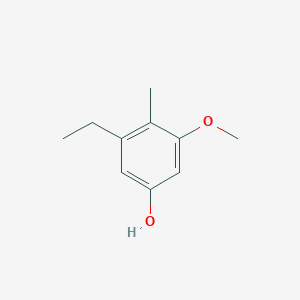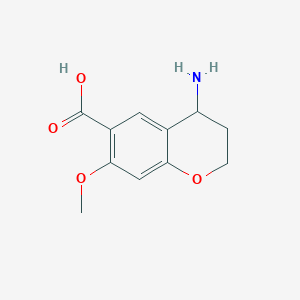
N-Methyl-N-(pyrimidin-2-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(pyrimidin-2-yl)formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formyl group attached to a nitrogen atom, which is also bonded to a methyl group and a pyrimidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-(pyrimidin-2-yl)formamide can be synthesized through several methods. One common approach involves the reaction of pyrimidin-2-amine with N-methylformamide under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as toluene. The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(pyrimidin-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, hydroxymethyl derivatives, and various substituted formamides, depending on the specific reagents and conditions used .
Scientific Research Applications
N-Methyl-N-(pyrimidin-2-yl)formamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-N-(pyrimidin-2-yl)formamide involves its interaction with specific molecular targets. In the context of quorum sensing inhibition, the compound binds to quorum sensing receptors, preventing the activation of genes responsible for biofilm formation and virulence in bacteria. This disruption of cell-to-cell communication can lead to reduced bacterial pathogenicity .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(pyridin-2-yl)formamide: Similar in structure but contains a pyridin-2-yl group instead of a pyrimidin-2-yl group.
N-Methyl-N-(pyridin-3-yl)formamide: Another similar compound with a pyridin-3-yl group.
Uniqueness
N-Methyl-N-(pyrimidin-2-yl)formamide is unique due to its specific interaction with quorum sensing receptors, which makes it a promising candidate for antimicrobial research. Its structural features also allow for diverse chemical modifications, enhancing its versatility in various applications.
Properties
Molecular Formula |
C6H7N3O |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
N-methyl-N-pyrimidin-2-ylformamide |
InChI |
InChI=1S/C6H7N3O/c1-9(5-10)6-7-3-2-4-8-6/h2-5H,1H3 |
InChI Key |
RGUCDXRVYBRVTE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)C1=NC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


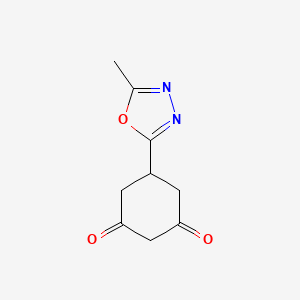
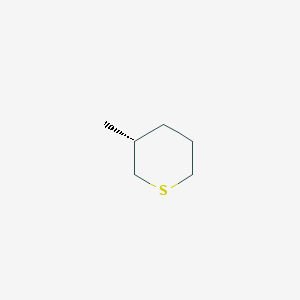
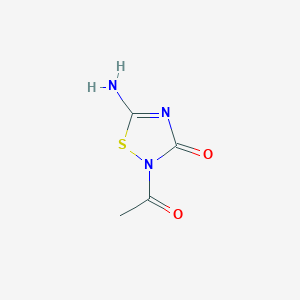

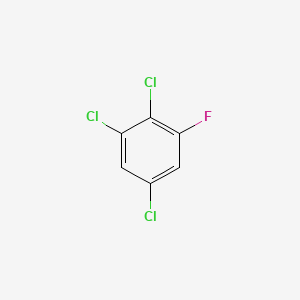
![3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13104619.png)

![benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride](/img/structure/B13104626.png)

![8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine](/img/structure/B13104640.png)

